molecular formula C8H8ClO4P B14584087 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 61404-66-8

2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one

Cat. No.: B14584087
CAS No.: 61404-66-8
M. Wt: 234.57 g/mol
InChI Key: VSVFSXXFULJJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound with a unique structure that includes a benzodioxaphosphol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of diethylene glycol with hydrogen chloride. This reaction produces 2-(2-chloroethoxy)ethanol, which can then be further reacted with appropriate reagents to form the desired benzodioxaphosphol ring . The reaction conditions often include the use of solvents such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons to extract and purify the product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often involving distillation and other purification techniques to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying biomolecules and affecting their function. This mechanism is particularly relevant in its use as an intermediate in drug synthesis, where it contributes to the pharmacological properties of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61404-66-8

Molecular Formula

C8H8ClO4P

Molecular Weight

234.57 g/mol

IUPAC Name

2-(2-chloroethoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide

InChI

InChI=1S/C8H8ClO4P/c9-5-6-11-14(10)12-7-3-1-2-4-8(7)13-14/h1-4H,5-6H2

InChI Key

VSVFSXXFULJJOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(=O)(O2)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.